Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate

Description

Chemical Classification and Significance

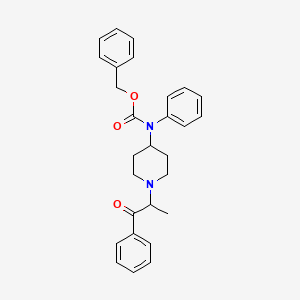

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate belongs to the carbamate class of organic compounds, which are characterized by the general formula R₂NC(O)OR and structure >N−C(=O)−O−, formally derived from carbamic acid. Carbamates represent a significant category of organic compounds with diverse applications across multiple scientific disciplines, including medicinal chemistry, agricultural science, and materials research. These compounds are distinguished by their carbamate functional group, which consists of a carbonyl carbon bonded to both a nitrogen atom and an oxygen atom, creating a versatile chemical framework that can accommodate various substituents and modifications.

The specific compound under examination exhibits considerable structural complexity, incorporating a piperidine ring system, multiple benzyl groups, and phenyl substituents, which places it within the specialized category of N-substituted and O-substituted carbamic acid derivatives. This structural arrangement suggests potential applications in pharmaceutical research, as carbamate esters have been extensively investigated for their biological activities and therapeutic potential. The presence of the piperidine moiety, a six-membered saturated heterocycle containing nitrogen, further enhances the compound's potential for biological interaction and pharmacological activity.

The significance of this compound extends beyond its individual properties to represent advances in synthetic organic chemistry, particularly in the development of complex carbamate structures that combine multiple functional groups within a single molecular framework. Such compounds demonstrate the evolution of carbamate chemistry from simple agricultural applications to sophisticated molecular designs suitable for advanced research applications.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate, which accurately describes the structural components and their connectivity within the molecule. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex organic compounds, systematically identifying each functional group and its position within the molecular structure.

Alternative nomenclature systems have produced several synonymous names for this compound, reflecting different approaches to describing its complex structure. These include benzyl (1-(1-oxo-1-phenylpropan-2-yl)-piperidin-4-yl)(phenyl)carbamate and benzyl 1-(1-methyl-2-oxo-2-phenylethyl)-4-piperidinyl(phenyl)carbamate. The variation in naming conventions demonstrates the challenges inherent in systematically describing compounds with multiple functional groups and complex connectivity patterns.

Additional alternative names include [1-(1-Methyl-2-oxo-2-phenyl-ethyl)-piperidin-4-yl]-phenyl-carbamic acid benzyl ester and 1-PHENYL-2-(4-N-CBZ-PHENYLAMINO-PIPERIDIN-1-YL)-PROPAN-1-ONE, which emphasize different aspects of the molecular structure and functional group arrangements. These alternative names reflect the compound's complex architecture and the various approaches chemists use to describe such sophisticated molecular structures systematically.

The diversity in nomenclature also reflects the compound's potential applications across different research domains, where specific naming conventions may emphasize particular structural features relevant to the intended application or synthetic pathway.

Properties

IUPAC Name |

benzyl N-[1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTMGXVFBCJAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705302 | |

| Record name | Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-12-3 | |

| Record name | Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate in the presence of a base to form the intermediate benzyl piperidin-4-ylcarbamate. This intermediate is then reacted with 1-oxo-1-phenylpropan-2-yl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Reagent Use : Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate serves as a reagent in organic synthesis. It acts as a building block for synthesizing more complex molecules, particularly in medicinal chemistry where novel drug candidates are developed.

2. Biological Activity Studies

- Enzyme Interaction : Research indicates that this compound may interact with specific enzymes or receptors, potentially influencing their activity. This property is explored in various studies focusing on enzyme inhibition or activation mechanisms.

- Pharmacological Research : Investigations into its pharmacological properties suggest potential applications in treating disorders linked to neurotransmitter systems, which could lead to the development of new therapeutic agents.

3. Medical Applications

- Drug Development : The compound is being studied for its potential as a pharmaceutical agent. Its unique structure may allow it to target specific pathways involved in diseases such as pain management and neurological disorders .

- Therapeutic Compounds : The compound's derivatives may serve as therapeutic agents for conditions like metabolic syndrome, diabetes, and certain cognitive disorders, as indicated by ongoing research into similar piperidine-based compounds .

Industrial Applications

1. Specialty Chemicals Production

- The compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating formulations used in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related carbamates:

Key Findings:

Enzyme Inhibition: Compound 28, bearing a 3-chlorophenyl group and methyl carbamate, exhibits the strongest AChE inhibition (IC₅₀: 0.21 µM), comparable to galanthamine (IC₅₀: 0.25 µM). This highlights the role of electron-withdrawing substituents (e.g., Cl) in enhancing binding affinity .

Antiviral Activity :

- A structurally related piperidine-carbamate derivative (Compound 63) demonstrated potent antiviral activity against SARS-CoV-2 (EC₅₀: 2.1 µM), suggesting the piperidine scaffold’s versatility in targeting viral proteases .

Safety Profile: Benzyl 4-aminopiperidine-1-carboxylate (a simpler analog) lacks reported bioactivity but underscores the need for thorough toxicological evaluation of carbamates, as many have uncharacterized hazards .

Structure-Activity Relationship (SAR) Insights

Carbamate Substituents :

- Methyl vs. Ethyl Groups : Methyl carbamates (e.g., Compound 28) show superior AChE inhibition over ethyl derivatives (Compound 23), likely due to reduced steric hindrance .

- Aromatic Rings : The 3-chlorophenyl group in Compound 28 enhances hydrophobic interactions with enzyme active sites, whereas the target compound’s unsubstituted phenyl group may limit potency .

- Piperidine Core: The piperidine ring in the target compound introduces basic nitrogen and spatial flexibility, which could modulate membrane permeability and target engagement compared to non-cyclic analogs .

Electrophilic Moieties :

Notes

Synthetic Challenges :

- The synthesis of piperidine-containing carbamates (e.g., the target compound) often requires multi-step protocols, including hydrogenation and carbamate coupling under anhydrous conditions .

- Yields for similar compounds (e.g., 35–65%) suggest moderate efficiency, necessitating optimization .

Therapeutic Potential: While the target compound’s bioactivity remains under investigation, its structural analogs have shown promise in neurodegenerative and antiviral applications, warranting further preclinical studies .

Safety Considerations: Limited toxicological data for this class of compounds emphasize the need for rigorous hazard assessments, particularly regarding ocular and dermal exposure risks .

Biological Activity

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate is , with a molecular weight of 442.55 g/mol. Its structure features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system.

Biological Activity Overview

Research indicates that this compound may exhibit significant activity in several biological contexts:

- Analgesic Properties : The compound's structure suggests potential opioid-like activity, similar to other piperidine derivatives. Studies have shown that related compounds can bind to mu-opioid receptors, leading to analgesic effects.

- Inhibition of Enzymes : Preliminary studies suggest that Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurotransmitter metabolism and cholinergic signaling.

- Cytotoxicity : In vitro assays have been conducted to assess cytotoxicity against various cell lines. Initial results indicate that the compound exhibits low cytotoxicity, making it a candidate for further therapeutic exploration.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit key enzymes involved in neurodegenerative diseases:

| Compound | Enzyme Target | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Benzyl Carbamate | MAO-A | 1.38 | High |

| Benzyl Carbamate | MAO-B | 2.48 | Moderate |

| Benzyl Carbamate | AChE | Not effective | - |

| Benzyl Carbamate | BChE | 55% inhibition at 100 µM | Moderate |

These findings indicate that while the compound shows promising inhibition of MAO-A and MAO-B, it does not effectively inhibit acetylcholinesterase but demonstrates some activity against butyrylcholinesterase (BChE) .

Case Studies

A notable case study involved the synthesis of various derivatives of the compound to explore structure–activity relationships (SAR). The study revealed that specific substitutions on the piperidine ring significantly enhanced inhibitory potency against MAO enzymes while maintaining low cytotoxicity levels .

The proposed mechanisms through which Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate exerts its biological effects include:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.

- Enzymatic Inhibition : By inhibiting MAO enzymes, the compound may increase levels of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms associated with depression and anxiety disorders.

- Cholinergic Modulation : Although less effective against AChE, its activity against BChE suggests a role in modulating cholinergic signaling pathways, which could be beneficial in cognitive disorders.

Q & A

Q. What synthetic routes are commonly employed for Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate?

The synthesis typically involves acylation and carbamate formation steps. For example, intermediates like 1-benzyl-4-phenylaminopiperidine are reacted with propionic anhydride under reflux conditions, followed by purification via extraction (CHCl₃) and chromatography. Key steps include refluxing with propionic anhydride for 12 hours and basifying with NaOH to isolate the product as a yellow oil (79.9% yield) . Alternative routes may use reductive amination of 1-benzyl-4-piperidone with aniline, followed by acylation with propionyl chloride .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic protons appearing at δ 7.40–7.24 ppm and carbonyl signals at δ 173–174 ppm . Gas chromatography-mass spectrometry (GC/MS) confirms molecular weight (e.g., observed m/z 380 for C₂₃H₂₈N₂O₃) . High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) ensures purity assessment .

Q. What safety precautions are recommended when handling this compound?

Due to limited toxicological data, strict safety protocols are advised:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes and remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention . Work under fume hoods with personal protective equipment (PPE) to minimize inhalation risks.

Advanced Research Questions

Q. How do structural modifications influence the compound’s inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

Structure-activity relationship (SAR) studies reveal that substituents on the phenyl or piperidine rings significantly impact selectivity. For instance, chlorophenyl or methyl groups enhance BChE inhibition (IC₅₀ values < 1 µM), while bulky groups reduce AChE affinity. Receptor-dependent docking studies suggest that the carbamate moiety interacts with the catalytic triad of AChE, whereas hydrophobic substituents improve binding to BChE’s peripheral anionic site .

Q. What computational methods are used to predict binding affinity to cholinesterase enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions. Receptor-dependent analyses prioritize the orientation of the carbamate group in the active site, while QSAR models correlate electronic parameters (e.g., Hammett constants) with inhibitory potency . Free energy perturbation (FEP) calculations further predict the impact of substituents on binding energy .

Q. How do data discrepancies arise in reported IC₅₀ values for this compound across studies?

Variations in assay conditions (e.g., enzyme source, substrate concentration) and purity of synthesized batches are common culprits. For example, impurities in the propionyl chloride used for acylation can introduce side products that skew activity measurements . Standardizing protocols (e.g., Ellman’s method for cholinesterase assays) and validating compound purity via HPLC are critical for reproducibility .

Q. What strategies improve metabolic stability while retaining target affinity?

Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces oxidative metabolism by cytochrome P450 enzymes. Deuterium isotope effects or replacing labile esters with amides can also enhance stability. Comparative studies with tert-butyl carbamate analogs show prolonged half-lives in hepatic microsome assays .

Methodological Considerations

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (2-propanol) to isolate high-purity product .

- Enzyme Assays : Perform cholinesterase inhibition assays at pH 8.0 with acetylthiocholine iodide as substrate, monitoring absorbance at 412 nm .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before advancing to in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.